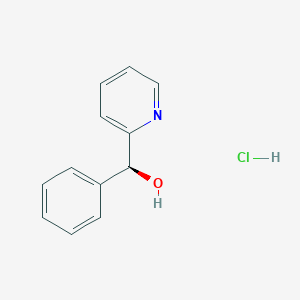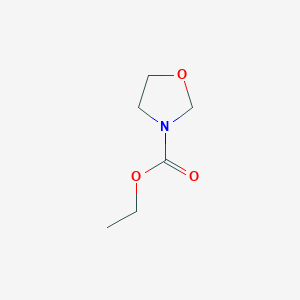
Ethyl oxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyloxazolidine-3-carboxylate is a heterocyclic compound that contains an oxazolidine ring, which is a five-membered ring with one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
Ethyloxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazolidine ring . Another method involves the use of magnetic nanocatalysts, which offer an eco-friendly and efficient approach to synthesizing oxazole derivatives .
Industrial Production Methods
Industrial production of ethyloxazolidine-3-carboxylate often involves the use of flow chemistry techniques. These methods allow for the continuous production of the compound under controlled conditions, improving yield and safety . The use of manganese dioxide as a heterogeneous reagent in flow processes has also been reported to be effective .
化学反应分析
Types of Reactions
Ethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted oxazolidine derivatives with various functional groups.
科学研究应用
Ethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, exert their effects by inhibiting protein synthesis in bacteria. They bind to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is likely to be similar for ethyloxazolidine-3-carboxylate, although specific details may vary.
相似化合物的比较
Ethyloxazolidine-3-carboxylate can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share a similar structure and mechanism of action, particularly in their use as antimicrobial agents.
Oxazoles: These compounds are also heterocyclic and have similar synthetic routes and applications.
Indole Derivatives: While structurally different, indole derivatives share some biological activities and applications with ethyloxazolidine-3-carboxylate.
Conclusion
Ethyloxazolidine-3-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities make it an interesting target for drug development.
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
ethyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-2-10-6(8)7-3-4-9-5-7/h2-5H2,1H3 |
InChI 键 |
YFXFQIFQIMLJAZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


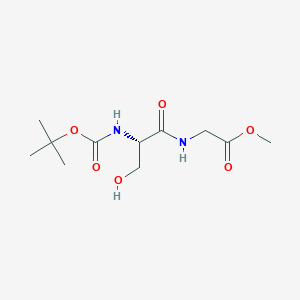
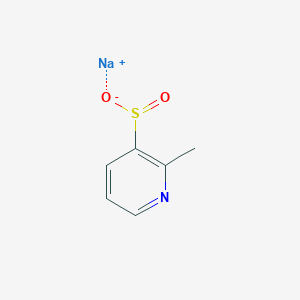
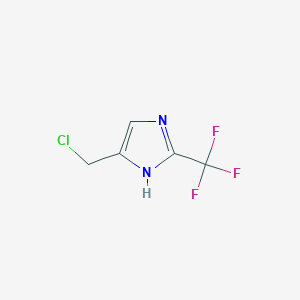
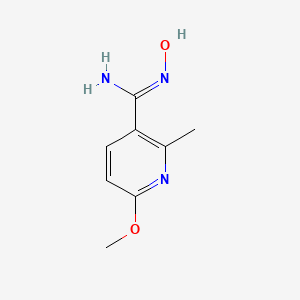
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)
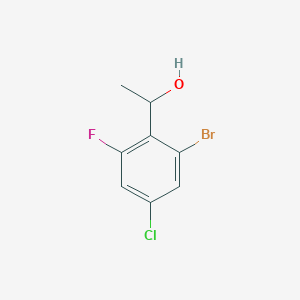
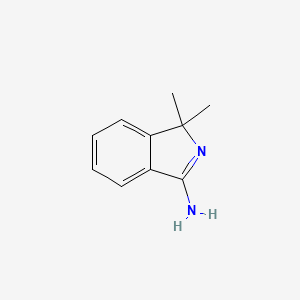
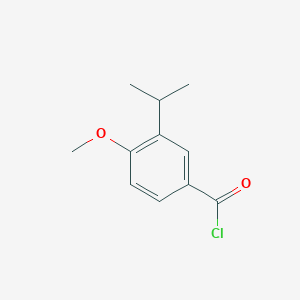
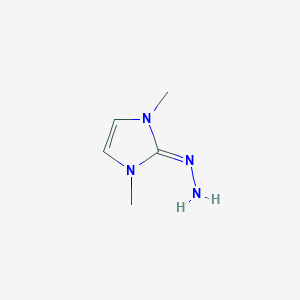
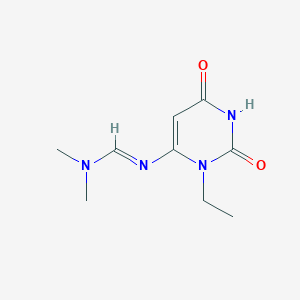
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
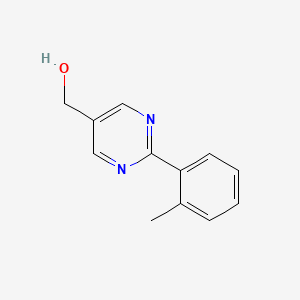
![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
